molecular formula C7H7BrO3S B8793769 2-Bromo-5-methylbenzenesulfonic acid CAS No. 56919-22-3

2-Bromo-5-methylbenzenesulfonic acid

Cat. No.: B8793769
CAS No.: 56919-22-3
M. Wt: 251.10 g/mol
InChI Key: FNRMDFMXANDGKB-UHFFFAOYSA-N
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Description

2-Bromo-5-methylbenzenesulfonic acid is a useful research compound. Its molecular formula is C7H7BrO3S and its molecular weight is 251.10 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis

1.1 Electrophilic Aromatic Substitution

One of the primary applications of 2-bromo-5-methylbenzenesulfonic acid is in the field of organic synthesis, particularly through electrophilic aromatic substitution reactions. The presence of the bromine atom enhances the reactivity of the benzene ring, allowing for further functionalization. This compound can serve as a precursor or intermediate in the synthesis of other sulfonic acids and aromatic compounds, facilitating the development of more complex chemical entities.

1.2 Synthesis of Sulfonamides

The compound is also utilized in the synthesis of sulfonamides, which are important in medicinal chemistry. The sulfonic acid group can be converted into a sulfonamide through reaction with amines, leading to compounds with significant biological activity. This application is vital in drug development, particularly for antibiotics and other therapeutic agents.

Material Science

2.1 Polymer Chemistry

In polymer chemistry, this compound can be used as a monomer or as a functionalizing agent for polymers. Its incorporation into polymer matrices can enhance properties such as solubility, thermal stability, and mechanical strength. This is particularly useful in developing advanced materials for electronics and coatings.

Table 1: Properties of Polymers Modified with this compound

PropertyValue
Thermal StabilityIncreased
SolubilityEnhanced
Mechanical StrengthImproved

Environmental Applications

3.1 Water Treatment

Due to its sulfonic acid functionality, this compound can be applied in water treatment processes. It can act as a flocculating agent to remove contaminants from wastewater, aiding in environmental remediation efforts.

Case Studies and Research Findings

4.1 Case Study: Synthesis Efficiency

A study conducted by Cerfontain et al. highlighted the efficient synthesis of various aromatic sulfonic acids using this compound as a starting material under sonication conditions. The results showed that utilizing ultrasound significantly reduced reaction times while enhancing yields compared to traditional methods .

4.2 Case Study: Enzyme Interaction Studies

In vitro studies have demonstrated that compounds containing sulfonic acid groups can interact effectively with enzymes, influencing their activity and stability. Such interactions are crucial for understanding biochemical pathways and developing enzyme inhibitors.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-bromo-5-methylbenzenesulfonic acid, and how do reaction conditions influence yield?

  • The compound is typically synthesized via sulfonation of brominated toluene derivatives. For example, bromination of 5-methylbenzenesulfonic acid precursors under controlled electrophilic substitution conditions (H₂SO₄/HNO₃) can introduce the bromine moiety. Reaction optimization, such as temperature (80–120°C) and stoichiometric ratios of brominating agents (e.g., Br₂ or NBS), significantly impacts regioselectivity and yield . Post-synthesis purification often employs recrystallization from aqueous acid or DMSO, as solubility data indicate moderate polarity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Key methods include:

  • HPLC/GC-MS : To assess purity (>95% by area normalization) and detect residual solvents or byproducts .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl at C5, bromine at C2) via characteristic shifts (e.g., aromatic protons at δ 7.2–7.8 ppm) .
  • Elemental analysis : Validates empirical formula (C₇H₇BrSO₃) and sulfur/bromine content .

Q. What safety protocols are critical when handling this compound?

  • The compound is classified as hazardous (Hazard Level 8) due to its corrosive sulfonic acid group and bromine substituent. Use PPE (gloves, goggles), work in a fume hood, and neutralize spills with sodium bicarbonate. Store in airtight containers away from bases or oxidizing agents .

Advanced Research Questions

Q. How does the electron-withdrawing sulfonic acid group influence the reactivity of this compound in cross-coupling reactions?

  • The sulfonic acid group deactivates the aromatic ring, reducing electrophilic substitution rates. However, it enhances stability in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) by preventing undesired side reactions. Bromine at C2 acts as a leaving group, enabling selective functionalization at this position. Researchers should optimize catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) in polar aprotic solvents (DMF, DMSO) .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?

  • Common impurities include des-bromo derivatives (5-methylbenzenesulfonic acid) and sulfonic acid dimers. Advanced techniques like LC-MS/MS (multiple reaction monitoring) or ion chromatography (for sulfate byproducts) improve detection limits. For non-volatile impurities, use high-resolution mass spectrometry (HRMS) with ESI⁻ mode .

Q. How can computational modeling predict the acid dissociation constant (pKa) of this compound, and how does this impact its solubility?

  • DFT calculations (e.g., B3LYP/6-31G*) predict a pKa of ~1.2 for the sulfonic acid group, correlating with its strong acidity. Solubility in polar solvents (water, DMSO) aligns with this, but protonation states must be considered in buffered systems. MD simulations can model solvation shells to optimize solvent selection .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

  • Discrepancies may arise from polymorphic forms or hydration states. Use variable-temperature XRD to identify crystalline phases and TGA-DSC to monitor thermal stability. Cross-validate NMR data with synthetic intermediates to confirm structural assignments .

Q. Methodological Considerations

Q. How to design a kinetic study for bromine displacement reactions in this compound?

  • Monitor reaction progress via in situ IR spectroscopy (C-Br stretch at ~550 cm⁻¹) or UV-Vis (λmax shifts with product formation). Use pseudo-first-order conditions with excess nucleophile (e.g., NaN₃) and track rate constants at varying temperatures (Arrhenius analysis) .

Q. What advanced purification techniques are recommended for isolating this compound from complex mixtures?

  • Ion-exchange chromatography effectively separates sulfonic acids from neutral byproducts. For large-scale prep, countercurrent distribution in biphasic systems (water/ethyl acetate) improves recovery .

Q. How to investigate the biological activity of derivatives of this compound?

  • Use molecular docking to screen against target proteins (e.g., enzymes with sulfonate-binding pockets). Synthesize analogs via C2 functionalization and test in vitro using assays like surface plasmon resonance (SPR) for binding affinity or cell viability assays (MTT) for cytotoxicity .

Properties

CAS No.

56919-22-3

Molecular Formula

C7H7BrO3S

Molecular Weight

251.10 g/mol

IUPAC Name

2-bromo-5-methylbenzenesulfonic acid

InChI

InChI=1S/C7H7BrO3S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3,(H,9,10,11)

InChI Key

FNRMDFMXANDGKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Br)S(=O)(=O)O

Origin of Product

United States

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